

Molecular weight and formula of 3-Ethyl-2-methyl-2-pentene

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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-2-pentene

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An In-depth Technical Guide to 3-Ethyl-2-methyl-2-pentene

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Ethyl-2-methyl-2-pentene**, tailored for researchers, scientists, and drug development professionals. The document includes a summary of its molecular characteristics, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Core Molecular Information

3-Ethyl-2-methyl-2-pentene is a non-cyclic alkene with the chemical formula C_8H_{16} .^{[1][2][3][4]} Its structure features a five-carbon pentene backbone with ethyl and methyl substituents.

Molecular and Physical Properties

A summary of the key quantitative data for **3-Ethyl-2-methyl-2-pentene** is presented in the table below. This information is critical for its application in chemical synthesis and for the prediction of its behavior in various experimental settings.

Property	Value
Molecular Formula	C ₈ H ₁₆ [1] [2] [3] [4]
Molecular Weight	112.21 g/mol [1] [5]
CAS Number	19780-67-7 [1] [3]
IUPAC Name	3-ethyl-2-methylpent-2-ene [4]
Density	0.739 g/cm ³
Boiling Point	113-116.5 °C
Flash Point	15.6 °C
Refractive Index	1.4222

Synthesis Protocol

The synthesis of the tetrasubstituted alkene **3-Ethyl-2-methyl-2-pentene** can be achieved via a Wittig reaction. This method is renowned for its reliability in forming carbon-carbon double bonds with high regioselectivity. The proposed synthesis involves the reaction of a phosphorus ylide, generated from 2-bromopropane, with 3-pentanone.

Materials

- Triphenylphosphine
- 2-bromopropane
- Anhydrous Toluene
- n-Butyllithium (n-BuLi) in hexane
- 3-Pentanone
- Anhydrous Diethyl Ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Hexane (for chromatography)

Experimental Procedure

Step 1: Preparation of the Phosphonium Salt

- In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
- Add 2-bromopropane to the solution.
- Reflux the mixture overnight.
- Cool the reaction mixture to room temperature, which should result in the precipitation of isopropyltriphenylphosphonium bromide.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

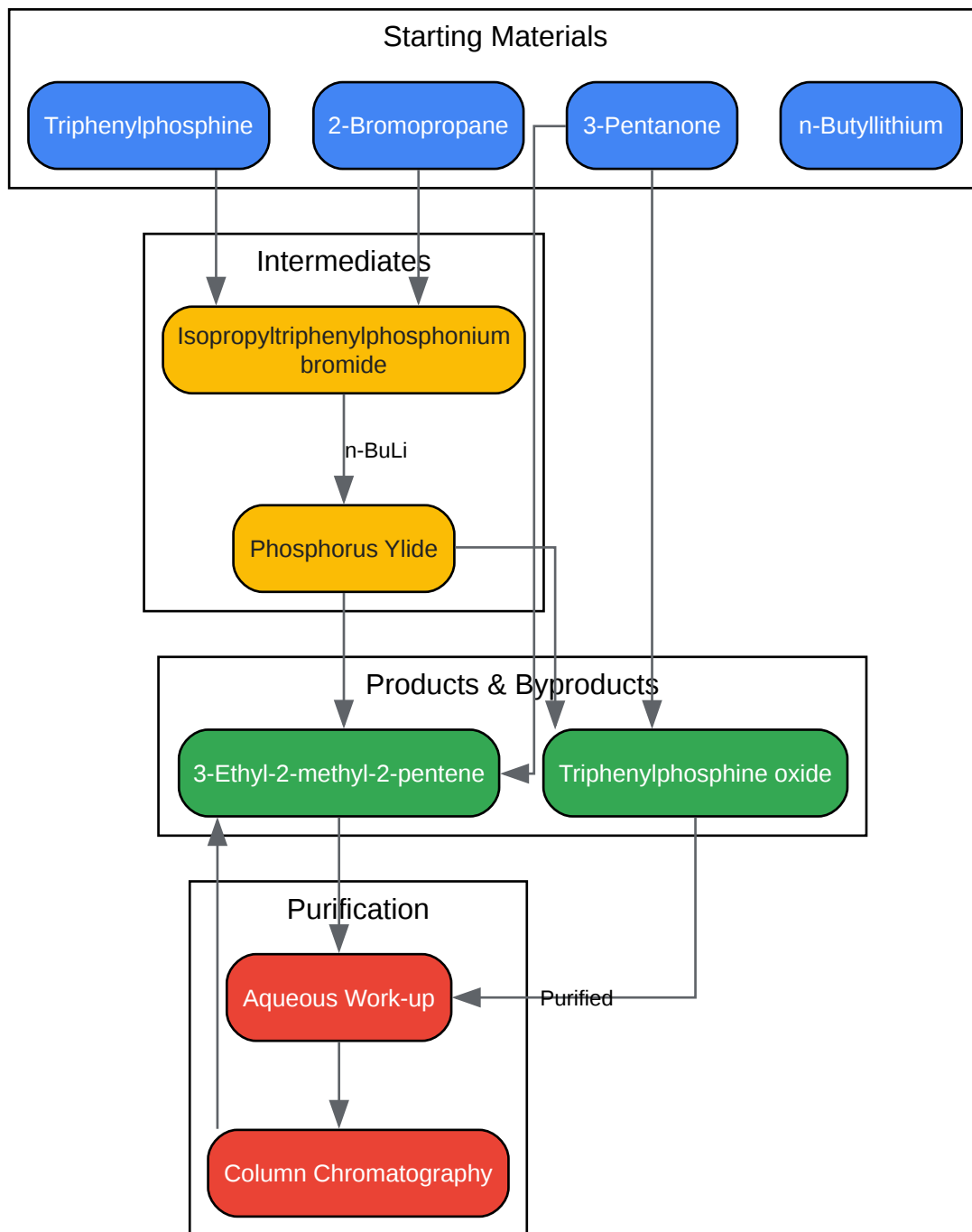
- Suspend the isopropyltriphenylphosphonium bromide in anhydrous diethyl ether in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of n-butyllithium in hexane dropwise. The formation of the ylide is indicated by a color change, typically to a deep orange or red.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Cool the ylide solution back to 0 °C.
- Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the ylide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash them sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product, containing the desired alkene and triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel using hexane as the eluent.
- Collect the fractions containing the product and remove the solvent under reduced pressure to yield pure **3-Ethyl-2-methyl-2-pentene**.

Synthesis Workflow Diagram

Synthesis of 3-Ethyl-2-methyl-2-pentene via Wittig Reaction

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-Ethyl-2-methyl-2-pentene**.

Spectroscopic Data

Characterization of **3-Ethyl-2-methyl-2-pentene** is typically performed using various spectroscopic techniques. Available data includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available and provide detailed information about the molecular structure.
- Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of C-H and C=C bonds characteristic of an alkene.
- Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Drug Development Relevance

Currently, there is a lack of published research on the specific biological activities of **3-Ethyl-2-methyl-2-pentene**. Its potential applications in drug development have not been explored. The primary interest in this compound is from a synthetic chemistry perspective as a building block or as a subject for methodological studies.

Conclusion

This technical guide provides essential information on **3-Ethyl-2-methyl-2-pentene**, focusing on its molecular properties and a detailed protocol for its synthesis. The provided data and workflow are intended to support researchers in the fields of organic synthesis and chemical research. Further investigation is required to explore any potential biological activities and applications in drug development.

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